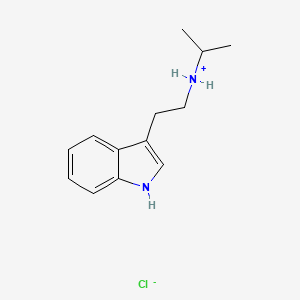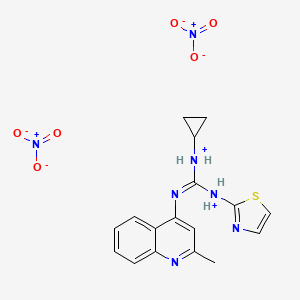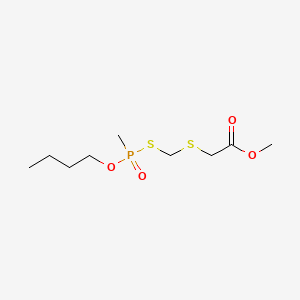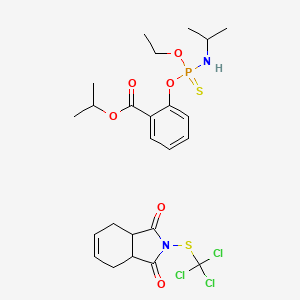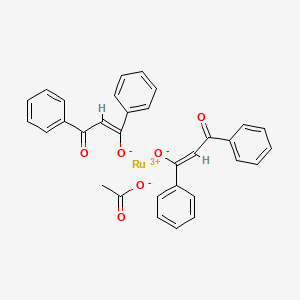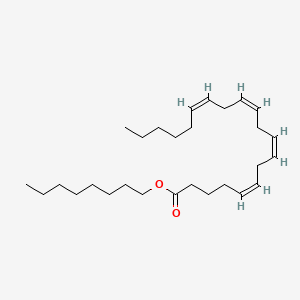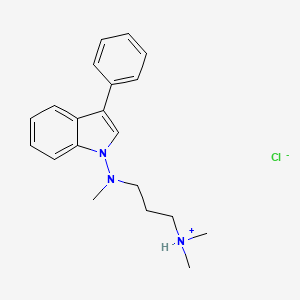
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the indole ring, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the indole nucleus .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to promote sustainable and green chemistry practices . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学研究应用
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
- N,N-dimethyl-1H-indole-1-propylamine
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-DIMETHYLAMINO-2-PROPYL P-TOLUATE HYDROCHLORIDE
Uniqueness
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
57647-14-0 |
|---|---|
分子式 |
C20H26ClN3 |
分子量 |
343.9 g/mol |
IUPAC 名称 |
dimethyl-[3-[methyl-(3-phenylindol-1-yl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C20H25N3.ClH/c1-21(2)14-9-15-22(3)23-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)23;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
InChI 键 |
ZMAKYEYGELJIEH-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
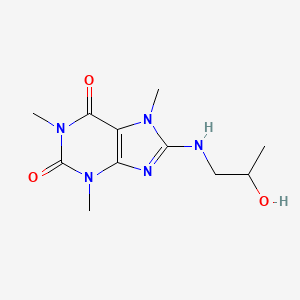

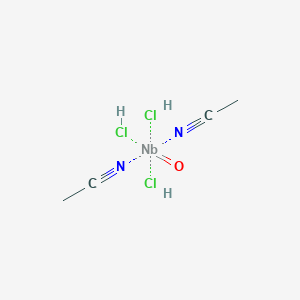
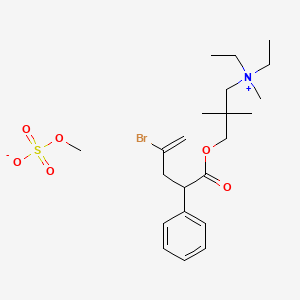
![Ledienosid [German]](/img/structure/B13766944.png)
